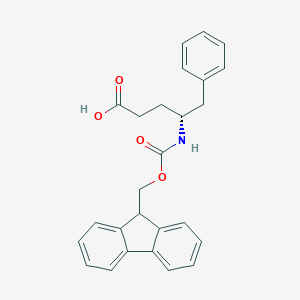

(R)-4-(Fmoc-amino)-5-phenylpentansäure

Übersicht

Beschreibung

®-4-(Fmoc-amino)-5-phenylpentanoic acid is a compound that belongs to the class of Fmoc-protected amino acids The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a common protecting group used in peptide synthesis

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role in Peptide Synthesis:

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and coupling, facilitating the assembly of complex peptides.

Case Study:

A study demonstrated the successful synthesis of a neuropeptide using (R)-4-(Fmoc-amino)-5-phenylpentanoic acid as a key component. The peptide was synthesized using an automated synthesizer, showcasing the efficiency of this amino acid in forming intricate structures essential for biological activity .

Drug Development

Pharmaceutical Applications:

The compound is instrumental in developing new therapeutic agents targeting specific biological pathways. Its unique structure enhances the stability and efficacy of drugs, making it a valuable asset in pharmaceutical research.

Case Study:

Research highlighted the development of peptide-based drugs utilizing (R)-4-(Fmoc-amino)-5-phenylpentanoic acid. These drugs showed improved potency and selectivity compared to traditional compounds, demonstrating its potential in creating advanced therapeutics for conditions like cancer and neurodegenerative diseases .

Bioconjugation

Enhancing Targeting and Delivery:

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid is also used in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This application improves the targeting and delivery of therapeutic agents, increasing their effectiveness.

Data Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Drug Targeting | Enhances specificity to target cells or tissues |

| Imaging Agents | Improves visualization in diagnostic procedures |

| Therapeutic Agents | Increases efficacy by ensuring targeted delivery |

Research in Neuroscience

Understanding Neurological Functions:

In neuroscience research, (R)-4-(Fmoc-amino)-5-phenylpentanoic acid is utilized to study neuropeptides, contributing to our understanding of neurological functions and potential treatments for disorders such as Alzheimer's disease.

Case Study:

A study investigated the effects of neuropeptides synthesized with this compound on neuronal signaling pathways. The results indicated that these peptides could modulate synaptic transmission, highlighting their importance in neurological research .

Material Science

Development of Smart Materials:

The unique properties of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid make it suitable for applications in material science, particularly in creating responsive or adaptive materials.

Case Study:

Research demonstrated that incorporating this amino acid into polymer matrices resulted in materials that could change properties in response to environmental stimuli, paving the way for innovative applications in sensors and actuators .

Wirkmechanismus

Target of Action

Fmoc-modified amino acids, in general, are known for their eminent self-assembly features .

Mode of Action

The compound, being a Fmoc-modified amino acid, possesses inherent hydrophobicity and aromaticity due to the Fmoc moiety. These properties promote the association of building blocks, leading to the formation of self-assembled structures .

Biochemical Pathways

It’s known that matrices formed by the self-assembly of fmoc-amino acids are suitable for cell spreading, migration, and proliferation . These matrices are widely used in tissue engineering and organ regeneration .

Result of Action

The self-assembled structures formed by fmoc-amino acids are known to support cell adhesion and proliferation .

Action Environment

The amino acids can form special morphologies and structures through the limitation of the Brownian motion and the template effect exerted by a confined environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Fmoc-amino)-5-phenylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out under mild conditions to ensure the selective protection of the amino group .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including ®-4-(Fmoc-amino)-5-phenylpentanoic acid, involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, often involving rigorous purification steps such as recrystallization and chromatography to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(Fmoc-amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine in DMF.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: HBTU, DIC, or other peptide coupling reagents.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include peptides and substituted derivatives of the original compound, depending on the specific reactions carried out .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Phenylalanine: Similar in structure but lacks the additional functional groups present in ®-4-(Fmoc-amino)-5-phenylpentanoic acid.

Uniqueness

®-4-(Fmoc-amino)-5-phenylpentanoic acid is unique due to its specific structure, which includes both the Fmoc-protected amino group and the phenylpentanoic acid moiety. This combination allows for unique reactivity and applications in peptide synthesis and other fields .

Biologische Aktivität

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has potential biological activities. This article explores its biological activity, mechanisms, applications, and relevant research findings.

Overview of (R)-4-(Fmoc-amino)-5-phenylpentanoic Acid

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid, also known as Fmoc-γ-L-dihomophenylalanine, is characterized by its Fmoc (9-fluorenylmethyloxycarbonyl) protective group, which facilitates its use in solid-phase peptide synthesis (SPPS). The compound's structure includes a phenyl group that contributes to its hydrophobicity and potential interactions with biological targets.

The Fmoc group protects the amino functionality during peptide synthesis, allowing for the formation of peptide bonds without unwanted side reactions. Upon deprotection, the free amino group can participate in various biological interactions, including enzyme-substrate dynamics and protein-protein interactions .

Antimicrobial Activity

Recent studies have indicated that compounds similar to (R)-4-(Fmoc-amino)-5-phenylpentanoic acid exhibit antimicrobial properties. For instance, peptidomimetics derived from Fmoc-protected amino acids have shown significant antibacterial activity against various strains of bacteria while maintaining low toxicity towards mammalian cells .

Case Studies and Experimental Data

- Antimicrobial Peptidomimetics : A study synthesized a series of amphipathic antimicrobial peptidomimetics using Fmoc-triazine amino acids. Among these, a particular trimer exhibited potent antibacterial effects without hemolytic activity, suggesting that modifications in the amino acid structure can enhance bioactivity while minimizing toxicity .

- Cytotoxicity Assessments : In vitro cytotoxicity assays demonstrated that certain derivatives of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid did not exhibit significant toxicity even at higher concentrations, indicating a favorable therapeutic index for potential drug development .

- Protease Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in various diseases. One such analog showed inhibition at concentrations as low as 2.3 µM, highlighting the potential for therapeutic applications in conditions like cancer and inflammatory diseases .

Data Tables

| Study | Activity | Concentration | IC50/Other Metrics |

|---|---|---|---|

| Antimicrobial Peptidomimetics | Antibacterial | Varies | Significant activity without hemolysis |

| Cytotoxicity Assays | Low toxicity | 128 µg/mL | No significant cytotoxicity observed |

| MMP Inhibition | Protease inhibition | 2.3 µM | Effective against MMP12 |

Eigenschaften

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTVSSUIIKDXQC-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373269 | |

| Record name | (R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-74-2 | |

| Record name | (R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.